molecular formula C6H5ClF3IN2 B2415867 5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole CAS No. 2226182-06-3

5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole

Cat. No.: B2415867
CAS No.: 2226182-06-3
M. Wt: 324.47
InChI Key: DNXIZCCODMTPPB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole is a compound that features a pyrazole ring substituted with chloromethyl, iodo, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a pyrazole derivative followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodo group can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chloromethyl and iodo groups can participate in covalent bonding with nucleophilic sites on biomolecules, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)benzene
  • 5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyridine
  • 5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)thiophene

Uniqueness

Compared to similar compounds, 5-(Chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(chloromethyl)-3-iodo-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3IN2/c7-2-4-1-5(11)12-13(4)3-6(8,9)10/h1H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXIZCCODMTPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1I)CC(F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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